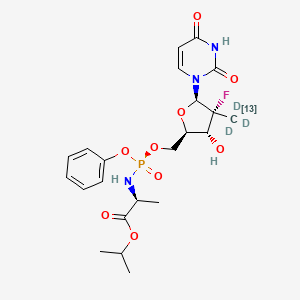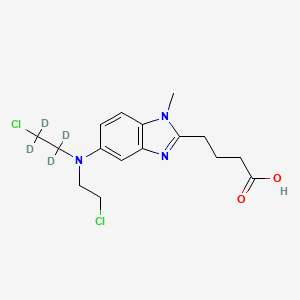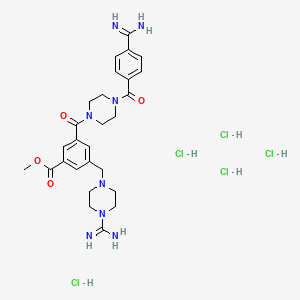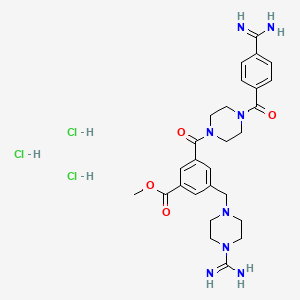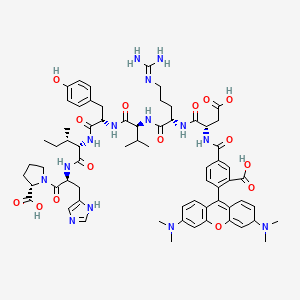
5-Tamra-DRVYIHP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tamra-DRVYIHP is a Peptide with TAMRA labeling oligonucleotide.
科学的研究の応用
Fluorescence Quenching in Biomolecular Research
5-Tamra-DRVYIHP and similar compounds are used in fluorescence quenching studies. For example, the quenching efficiency of 5-carboxytetramethylrhodamine (5-TAMRA) when combined with TEMPO (a small nitroxide radical) has been investigated to measure intramolecular distances in biomolecules. This method is promising for measuring short distance changes within single biomolecules, as shown in experiments involving DNA molecules and fluorescence correlation spectroscopy (Zhu, Clamme, & Deniz, 2005).
Fluorescence-Based Bioanalysis
5-TAMRA is employed in bioanalysis, particularly in fluorescence labels used in assays and microscopy. Studies on anti-TAMRA antibodies have shown that the photophysics of rhodamine derivatives change upon binding to different antibodies, leading to either fluorescence quenching or enhancement. This property allows for tunable fluorescence probes, beneficial for multiplexed applications or high-brightness requirements in bioanalysis (Eisold et al., 2015).
Light-Controlled Gene Silencing
5-TAMRA linked to peptide nucleic acids (PNAs) with nuclear localization signals (NLS) can act as photosensitizers to initiate photochemical damage to endocytic membranes, facilitating the release of endocytosed material into the cytosol. This approach enables light-controlled delivery and gene silencing in a controlled manner, a significant advancement in gene therapy techniques (Bøe, Longva, & Hovig, 2011).
DNA Probes
This compound derivatives have been used in the preparation of DNA probes. Practical synthesis methods for 5- and 6-carboxytetramethylrhodamines (TAMRAs) enable their use in oligonucleotide synthesis, contributing to the development of efficient DNA probes for genetic analysis (Kvach et al., 2009).
Fluorogenic Probing in Immunology
In immunological research, 5-TAMRA is used for fluorogenic probing, particularly in HLA-DRB typing. This method enhances sample throughput by eliminating post-amplification steps and reduces contamination risks. The fluorogenic probe labeled with TAMRA detects specific amplicons and provides fluorescence-based detection (Albis-Camps & Blasczyk, 1999).
特性
分子式 |
C66H84N14O15 |
|---|---|
分子量 |
1313.46 |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C66H84N14O15/c1-9-35(4)56(62(89)75-49(28-38-32-69-33-71-38)63(90)80-25-11-13-50(80)65(93)94)77-60(87)47(26-36-14-19-41(81)20-15-36)74-61(88)55(34(2)3)76-58(85)46(12-10-24-70-66(67)68)72-59(86)48(31-53(82)83)73-57(84)37-16-21-42(45(27-37)64(91)92)54-43-22-17-39(78(5)6)29-51(43)95-52-30-40(79(7)8)18-23-44(52)54/h14-23,27,29-30,32-35,39,46-50,55-56,81H,9-13,24-26,28,31H2,1-8H3,(H,69,71)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,85)(H,77,87)(H,82,83)(H,91,92)(H,93,94)(H4,67,68,70)/t35-,39?,46-,47-,48-,49-,50-,55-,56-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C4=CC(=C(C=C4)C5=C6C=CC(C=C6OC7=C5C=CC(=C7)N(C)C)N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




